molecular formula C18H12Cl2N2 B14188154 2-(2,7-Dichloro-9H-carbazol-9-YL)aniline CAS No. 922517-42-8

2-(2,7-Dichloro-9H-carbazol-9-YL)aniline

Cat. No.: B14188154
CAS No.: 922517-42-8
M. Wt: 327.2 g/mol
InChI Key: BBOJZBYSEFRINK-UHFFFAOYSA-N
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Description

2-(2,7-Dichloro-9H-carbazol-9-YL)aniline is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various applications, including organic electronics, photovoltaics, and optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,7-Dichloro-9H-carbazol-9-YL)aniline typically involves the introduction of the 2,7-dichloro-9H-carbazole moiety onto an aniline molecule. One common method is to start with 2,7-dichloro-9H-carbazole and react it with aniline under specific conditions. The reaction may involve the use of a catalyst and a solvent to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,7-Dichloro-9H-carbazol-9-YL)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines, and substitution may yield halogenated derivatives .

Scientific Research Applications

2-(2,7-Dichloro-9H-carbazol-9-YL)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,7-Dichloro-9H-carbazol-9-YL)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. In electronic applications, its high charge carrier mobility and optoelectronic properties enable efficient charge transport and light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,7-Dichloro-9H-carbazol-9-YL)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other carbazole derivatives may not perform as effectively .

Properties

CAS No.

922517-42-8

Molecular Formula

C18H12Cl2N2

Molecular Weight

327.2 g/mol

IUPAC Name

2-(2,7-dichlorocarbazol-9-yl)aniline

InChI

InChI=1S/C18H12Cl2N2/c19-11-5-7-13-14-8-6-12(20)10-18(14)22(17(13)9-11)16-4-2-1-3-15(16)21/h1-10H,21H2

InChI Key

BBOJZBYSEFRINK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)N2C3=C(C=CC(=C3)Cl)C4=C2C=C(C=C4)Cl

Origin of Product

United States

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